REACTION_SMILES
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[CH3:11][OH:12].[Cl:1][c:2]1[cH:3][n:4][n:5]([CH3:10])[c:6](=[O:9])[c:7]1[Cl:8]>>[c:2]1([O:12][CH3:11])[cH:3][n:4][n:5]([CH3:10])[c:6](=[O:9])[c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1ncc(Cl)c(Cl)c1=O
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Name
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Type
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product
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Smiles
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COc1cnn(C)c(=O)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |